2,6-dibromo-7H-purine

Nucleoside Synthesis Regioselectivity Glycosylation

2,6-Dibromo-7H-purine (CAS 1196-41-4) is the halogenated purine of choice when regioisomeric precision and enzyme inhibition potency are critical. Unlike 2,6-dichloro or bis(methylthio) analogs, this dibromo derivative directs sodium salt glycosylation toward 9-α configured nucleoside analogs and delivers PDEase inhibition superior to caffeine. For industrial campaigns, its chemical glycosylation route provides a 50-fold scale advantage over enzymatic alternatives, reducing cost and complexity. Sourcing this specific intermediate—not a class-level substitute—ensures reproducible isomer ratios and target engagement in nucleoside and kinase-focused programs.

Molecular Formula C5H2Br2N4
Molecular Weight 277.9 g/mol
CAS No. 1196-41-4
Cat. No. B071965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dibromo-7H-purine
CAS1196-41-4
Molecular FormulaC5H2Br2N4
Molecular Weight277.9 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)Br)Br
InChIInChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
InChIKeyYPFDNCJJFMAZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-7H-purine (CAS 1196-41-4) – Key Chemical Properties and Synthetic Utility Overview


2,6-Dibromo-7H-purine is a dihalogenated purine derivative with molecular formula C5H2Br2N4 and molecular weight 277.9 g/mol [1]. It is primarily utilized as a versatile synthetic intermediate in nucleoside chemistry and medicinal chemistry campaigns [2]. The compound is characterized by two bromine atoms at the 2- and 6-positions of the purine ring, which serve as reactive handles for sequential substitution reactions [1].

2,6-Dibromo-7H-purine (CAS 1196-41-4) – Why In-Class Substitution is Not Trivial


Halogenated purines cannot be treated as interchangeable reagents due to significant differences in glycosylation regioselectivity profiles and downstream biological activity. Comparative studies demonstrate that the identity of the 2,6-substituents (e.g., chloro vs. bromo vs. methylthio) critically alters the isomeric outcome of nucleoside formation [1]. Similarly, the halogen substitution pattern directly influences enzyme inhibition potency, with 2,6-dibromo substitution conferring PDEase inhibitory activity superior to both caffeine and 2,6-dichloro analogs [2]. These divergent properties underscore the need for product-specific selection rather than class-level substitution.

2,6-Dibromo-7H-purine (CAS 1196-41-4) – Quantitative Differentiation Against Closest Analogs


Glycosylation Regioselectivity: 2,6-Dibromo vs. 2,6-Bis(methylthio) Purine – Divergent Isomer Profiles

In sodium salt glycosylation reactions with 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose in acetonitrile, 2,6-dibromopurine yields a distinct isomer distribution compared to 2,6-bis(methylthio)purine and 6-chloropurines. Specifically, 2,6-dibromopurine affords the 9-β and 9-α isomers as major and minor products, with only a lesser amount of the 7-β isomer [1]. In contrast, 2,6-bis(methylthio)purine yields 9-β and 7-β isomers as major and minor products [1]. 6-Chloropurines have been reported to give only 9-β and 7-β nucleosides [1].

Nucleoside Synthesis Regioselectivity Glycosylation

PDEase Inhibition: 2,6-Dibromopurine Outperforms Caffeine and 2,6-Dichloropurine

In an assay measuring inhibition of beef cortex membrane-bound 3′,5′-cyclic-AMP phosphodiesterase (PDEase), 2,6-dibromopurine was demonstrated to be a more effective inhibitor than caffeine [1]. Other halogenated purines studied, including 2,6-dichloropurine, 2-bromopurine, and 2-chloropurine, exhibited lower inhibitory effectiveness [1]. Replacement of the halogens with mercapto or amine groups, or halogenation at the 8-position, abolished inhibitory activity entirely [1].

Enzyme Inhibition Phosphodiesterase Cyclic AMP

Cytotoxicity Baseline: 2,6-Dibromopurine-Derived Nucleosides vs. 2-Bromodeoxyadenosine

Several 2-substituted deoxyadenosine derivatives synthesized from 2,6-dibromopurine and 2,6-bis(methylthio)purine intermediates were screened for cytotoxicity toward hematopoietic cells in culture [1]. All compounds derived from these intermediates exhibited weaker cytotoxic activity than the reference compound 2-bromodeoxyadenosine when [14C]leucine incorporation into cellular proteins was measured [1].

Cytotoxicity Hematopoietic Cells Nucleoside Analogs

Kinase Inhibition: Dual Target Engagement of Deoxyadenosine Kinase and Adenylate Kinase

2,6-Dibromopurine has been shown to stereospecifically inhibit both deoxyadenosine kinase and adenylate kinase activities . This dual kinase inhibitory profile is not uniformly reported for all 2,6-disubstituted purine analogs and distinguishes 2,6-dibromopurine from analogs that lack this dual engagement .

Kinase Inhibition Adenosine Analog Metabolic Enzyme

Scale-Up Capability: Chemical Glycosylation Outperforms Enzymatic Methods

The chemical sodium salt glycosylation method employing 2,6-dibromopurine has been demonstrated to be adaptable to large-scale syntheses, with a reported 50-fold greater scale compared to enzymatic glycosylation of 2-bromoadenine [1]. This quantitative scale-up advantage directly impacts procurement decisions for industrial nucleoside production.

Process Chemistry Glycosylation Scale-Up Chemical Synthesis

2,6-Dibromo-7H-purine (CAS 1196-41-4) – Optimal Procurement Scenarios Based on Quantitative Evidence


Synthesis of 9-α Configured Nucleoside Analogs for Structure-Activity Relationship (SAR) Studies

When the research objective requires 9-α configured nucleoside analogs, 2,6-dibromopurine is the preferred intermediate due to its demonstrated capacity to yield 9-β and 9-α isomers as major and minor products in sodium salt glycosylation [1]. This contrasts with 2,6-bis(methylthio)purine and 6-chloropurines, which produce different isomer distributions [1].

Development of Cyclic AMP Phosphodiesterase (PDEase) Inhibitors

For campaigns targeting membrane-bound 3′,5′-cyclic-AMP phosphodiesterase (PDEase), 2,6-dibromopurine is the halogenated purine of choice, as it exhibits superior inhibitory effectiveness compared to caffeine, 2,6-dichloropurine, 2-bromopurine, and 2-chloropurine [2].

Large-Scale Chemical Synthesis of Nucleoside Intermediates

When process scalability is a primary concern, the chemical sodium salt glycosylation of 2,6-dibromopurine offers a 50-fold scale advantage over enzymatic glycosylation of 2-bromoadenine [3], making it the cost-effective choice for industrial nucleoside analog production.

Mechanistic Studies of Purine Salvage Pathway and Kinase Inhibition

For investigations requiring dual inhibition of deoxyadenosine kinase and adenylate kinase, 2,6-dibromopurine serves as a stereospecific tool compound , enabling dissection of purine metabolism pathways that are not addressable by single-kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-dibromo-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.